2-Azido-1-[4-(methyloxy)phenyl]ethanone
Overview
Description
2-Azido-1-[4-(methyloxy)phenyl]ethanone (2-AME) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 208.2 g/mol and a melting point of 95-97°C. 2-AME has been used in a variety of research applications due to its unique properties, including its ability to bind to proteins and other molecules, its stability in a range of environmental conditions, and its low toxicity.
Scientific Research Applications
Thermal Decomposition
The thermal decomposition of ortho-substituted phenyl azides, including 2-azido-1-[4-(methyloxy)phenyl]ethanone, has been studied using calorimetric techniques. These azides typically decompose to form benzoxazoles. This decomposition is of interest due to the intrinsic molecular reactivity of the azides (Cardillo et al., 2010).
Electrochemical Characterization
Electrochemical characterization of azo dyes derived from 2-azido-1-[4-(methyloxy)phenyl]ethanone has been conducted. Techniques like cyclic voltammetry and chronoamperometry have been used to explore the electrochemical behavior and electrocatalytic effects of these dyes (Surucu et al., 2016).
Mechanochemistry in Pharmaceuticals
Mechanochemistry, involving the physical grinding of pharmaceuticals, has been researched using drugs containing azido phenyl ethanone derivatives. This process can lead to degradation products that have potential implications in pharmaceutical waste management (Andini et al., 2012).
Synthesis of Pyrazoline Compounds
The synthesis and characterization of pyrazoline compounds derived from azo chalcones, which include 2-azido-1-[4-(methyloxy)phenyl]ethanone derivatives, have been explored. These compounds have potential applications in various fields, including material sciences and pharmacology (Hasan & Jaff, 2019).
Hybrid Thermosets Preparation
Hybrid thermosets have been prepared using azide-alkyne cycloaddition chemistry. Compounds like 2-azido-1-[4-(methyloxy)phenyl]ethanone have been used in creating these highly cross-linked polymers, which are noted for their thermal stability (Arslan & Tasdelen, 2016).
Anodic Addition in Electrochemistry
The anodic addition of azide radicals to olefins has been studied, with 2-azido-1-[4-(methyloxy)phenyl]ethanone playing a role in these reactions. This research is significant in understanding organo-electrosynthetic processes (Plzak & Wendt, 1983).
Singlet Oxygen Generation
Research has been conducted on aza-BODIPYs bearing groups derived from azido phenyl ethanones for their potential in singlet oxygen generation. This work is crucial for understanding photosensitizers in medical and environmental applications (Jiang et al., 2015).
Photoremovable Protecting Group
2-Azido-1-[4-(methyloxy)phenyl]ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids. This application is significant in synthetic organic chemistry, especially in the synthesis of complex molecules (Atemnkeng et al., 2003).
properties
IUPAC Name |
2-azido-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKPOKGKCKZLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451244 | |
Record name | 2-Azido-1-[4-(methyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-[4-(methyloxy)phenyl]ethanone | |
CAS RN |
6595-28-4 | |
Record name | 2-Azido-1-[4-(methyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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